molecular formula C9H9N3O4S2 B12213509 N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B12213509
M. Wt: 287.3 g/mol
InChI Key: BOFZXNNKCVGAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that features a furan ring and a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in the thiadiazole ring, along with the furan ring, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 5-(ethylsulfonyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out under mild conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (4-(dimethylamino)pyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide functional group but may have different substituents on the furan ring.

    Thiadiazole derivatives: Compounds with the thiadiazole ring but different substituents at various positions.

Uniqueness

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique due to the combination of the furan and thiadiazole rings, along with the ethylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .

Properties

Molecular Formula

C9H9N3O4S2

Molecular Weight

287.3 g/mol

IUPAC Name

N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C9H9N3O4S2/c1-2-18(14,15)9-12-11-8(17-9)10-7(13)6-4-3-5-16-6/h3-5H,2H2,1H3,(H,10,11,13)

InChI Key

BOFZXNNKCVGAKM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.